Higher Commercial Purity Specification vs. Structurally Related Robenacoxib Impurity
2-Chloro-N-(4-ethylphenyl)acetamide is routinely supplied with a minimum purity specification of 95% across multiple reputable vendors . In contrast, the structurally related Robenacoxib impurity 2-chloro-N-(4-ethylphenyl)-N-(2,3,5,6-tetrafluorophenyl)acetamide (CAS 332903-68-1), which shares the same core scaffold, is commercially available at a lower purity of 90% . This 5% absolute difference in purity specification directly impacts the reliability of analytical method development and the accuracy of impurity quantification in pharmaceutical quality control workflows.
| Evidence Dimension | Commercial Purity Specification (% area by HPLC) |
|---|---|
| Target Compound Data | 95% |
| Comparator Or Baseline | 2-Chloro-N-(4-ethylphenyl)-N-(2,3,5,6-tetrafluorophenyl)acetamide (CAS 332903-68-1): 90% |
| Quantified Difference | 5 percentage points higher purity |
| Conditions | Vendor-reported minimum purity specification for research-grade material |
Why This Matters
Higher purity reference standards reduce analytical variability and improve the accuracy of impurity quantification in regulated pharmaceutical testing environments.
